molecular formula C13H22N4O2S B6453466 1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane CAS No. 2549019-31-8

1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane

Cat. No.: B6453466
CAS No.: 2549019-31-8
M. Wt: 298.41 g/mol
InChI Key: XSFGIXWAJRXPPW-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a cyclopropanesulfonyl group at position 1 and a pyrazolylethyl chain at position 4.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(2-pyrazol-1-ylethyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c18-20(19,13-3-4-13)17-8-2-6-15(10-12-17)9-11-16-7-1-5-14-16/h1,5,7,13H,2-4,6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFGIXWAJRXPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both reactants and stabilize intermediates.

  • Base : Triethylamine (TEA) or sodium hydride (NaH) is used to scavenge HCl generated during the reaction.

  • Temperature : Reactions are typically conducted at 0°C to room temperature to minimize side reactions.

Example Protocol :
A solution of 1,4-diazepane (1.0 equiv) in DCM is cooled to 0°C, followed by the addition of cyclopropanesulfonyl chloride (1.2 equiv) and TEA (2.0 equiv). The mixture is stirred for 12 hours at room temperature, after which the solvent is evaporated, and the crude product is purified via column chromatography (ethyl acetate/petroleum ether).

Yield and Purity

Yields for analogous sulfonylation reactions range from 70% to 85%, with purity confirmed by LCMS and 1H^1H-NMR.

Introduction of the 2-(1H-Pyrazol-1-yl)ethyl Group

The pyrazole-ethyl side chain is introduced via alkylation or Mitsunobu reaction, depending on the reactivity of the diazepane intermediate.

Alkylation Strategy

A common approach involves reacting the sulfonylated diazepane with 2-(1H-pyrazol-1-yl)ethyl bromide or a protected derivative.

Key Steps :

  • Protection of Pyrazole : The pyrazole nitrogen is often protected with a trimethylsilylethoxymethyl (SEM) group to prevent undesired side reactions. This is achieved using (2-(chloromethoxy)ethyl)trimethylsilane in the presence of NaH/DMF.

  • Alkylation : The protected pyrazole-ethyl bromide reacts with the diazepane sulfonamide under basic conditions.

Example Protocol :
To a solution of 1-(cyclopropanesulfonyl)-1,4-diazepane (1.0 equiv) in DMF, NaH (1.5 equiv) is added at 0°C. After 30 minutes, SEM-protected 2-(1H-pyrazol-1-yl)ethyl bromide (1.2 equiv) is introduced, and the mixture is stirred at 90°C for 12 hours. The product is isolated via extraction (ethyl acetate/water) and purified by chromatography.

Deprotection

The SEM group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the final compound.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionYield ImprovementSource
SolventDMF86%
Temperature90°C15% increase
BaseNaHReduced side products

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh3_3)4_4) are occasionally employed for coupling reactions, though their use is less common in this specific synthesis.

Analytical Characterization

Post-synthesis, the compound is validated using:

  • LCMS : Molecular ion peaks at m/z = 325–350 [M+H]+^+.

  • 1H^1H-NMR : Distinct signals for cyclopropane protons (δ 1.2–1.5 ppm), pyrazole aromatic protons (δ 7.5–8.0 ppm), and diazepane methylene groups (δ 2.8–3.5 ppm).

Challenges and Mitigation Strategies

  • Low Solubility : The cyclopropane sulfonyl group reduces solubility in polar solvents. Switching to THF or adding co-solvents (e.g., DMSO) improves reaction homogeneity.

  • Byproduct Formation : Excess sulfonyl chloride leads to disubstitution. Stoichiometric control (1:1.2 ratio) minimizes this issue.

Industrial-Scale Considerations

For large-scale synthesis:

  • Continuous Flow Systems : Enhance heat transfer and reduce reaction times.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: N-alkylated or N-acylated diazepane derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane can be used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Industry: In the chemical industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The sulfonyl group and the diazepane ring are likely to play key roles in these interactions, possibly through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Diazepane Core

Sulfonyl Group Modifications
  • Cyclopropanesulfonyl vs. Oxazole-Sulfonyl: Target Compound: Cyclopropanesulfonyl provides a compact, electron-withdrawing group that enhances steric constraints . 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride (): The dimethyloxazole-sulfonyl group introduces aromaticity and planar geometry, which may alter binding pocket interactions compared to cyclopropane’s non-aromatic rigidity. Its hydrochloride salt form (MW 295.79) improves aqueous solubility, a critical factor for bioavailability .
Aromatic/ Heterocyclic Substituents
  • Pyrazolylethyl vs. Pyrimidinyl/Imidazolyl Groups: Target Compound: The pyrazolylethyl chain (MW unstated) likely engages in π-π stacking or hydrogen bonding. 1-((1H-Imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane (): Dual sulfonyl groups (imidazole and trifluoromethylphenyl) (MW 438.4) enhance polarity and metabolic stability due to the trifluoromethyl group’s bioisosteric properties .

Pharmacological Implications

  • Target Compound : The combination of cyclopropane and pyrazole may optimize balance between lipophilicity and solubility, favoring CNS penetration or enzyme inhibition.
  • Emedastine () : A diazepane-based H1 antagonist with a benzimidazole substituent, demonstrating the therapeutic relevance of diazepane derivatives in allergy treatment .

Structural and Physicochemical Properties

Compound Name (Source) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound Not provided Not provided Cyclopropanesulfonyl, pyrazolylethyl Rigidity, hydrogen-bonding potential
1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]-4-(cyclopropanesulfonyl)-1,4-diazepane C13H19BrN4O2S2 407.4 Bromopyrimidinyl, methylsulfanyl Halogenation for enhanced reactivity
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride C10H18ClN3O3S 295.79 Dimethyloxazole-sulfonyl Improved solubility (salt form)
1-((1H-Imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane C15H17F3N4O4S2 438.4 Imidazole-sulfonyl, trifluoromethylphenyl Dual sulfonyl groups, metabolic stability
1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane hydrochloride Not provided Not provided Tetrahydronaphthalene-sulfonyl, dimethylpyrazole Enhanced lipophilicity

Biological Activity

1-(Cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane is a synthetic organic compound notable for its complex structure, which includes a diazepane ring and a cyclopropanesulfonyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in inhibiting specific enzymes and influencing receptor interactions.

Chemical Structure and Properties

The compound features several key structural components:

  • Diazepane Ring : A seven-membered ring containing two nitrogen atoms.
  • Cyclopropanesulfonyl Group : Contributes to the compound's reactivity.
  • Pyrazole Moiety : Enhances the compound's structural complexity and potential biological interactions.

Molecular Characteristics

PropertyValue
Molecular FormulaC14H24N4O2S
Molecular Weight312.43 g/mol
Melting Point103-105 °C
SolubilitySparingly soluble in water; soluble in organic solvents like ethanol and DMSO

Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit the activity of various enzymes, including:

  • Cholinesterase : Involved in neurotransmission; inhibition may have implications for neurodegenerative diseases.
  • Tyrosinase : Plays a role in melanin production; inhibition could be beneficial in treating hyperpigmentation disorders.

Anticancer Properties

Research has shown that compounds with similar structural features exhibit antiproliferative activity against various cancer cell lines. For instance, analogs of pyrazole have demonstrated:

  • Moderate to potent antiproliferative effects against human cancer cell lines such as SGC-7901, A549, and HT-1080 .
  • Mechanisms of action often involve disruption of tubulin polymerization, akin to the well-known anticancer agent combretastatin A-4 (CA-4) .

Structure-Activity Relationships (SAR)

The unique structural elements of this compound contribute to its biological activity. The presence of the pyrazole ring is particularly important as it influences the compound's electronic properties and steric configuration, which are critical for binding to biological targets.

Comparative Analysis

Compound NameUnique Features
1-(Cyclopropanesulfonyl)-4-[2-(1H-imidazol-1-yl)ethyl]-1,4-diazepaneDifferent electronic properties due to imidazole
1-(Cyclopropanesulfonyl)-4-[2-(1H-triazol-1-yl)ethyl]-1,4-diazepaneDistinct pharmacological profiles
1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepaneLacks the pyrazole group; different interactions

Future Directions

Further research is essential to fully elucidate the mechanisms by which this compound interacts with biological systems. Potential areas of exploration include:

  • Optimization of pharmacokinetic properties to improve bioavailability.
  • Assessment of safety and toxicity profiles in preclinical models.
  • Development of analogs with enhanced efficacy against specific diseases.

Q & A

Q. Methodological Recommendations :

  • Standardize Assays : Use consistent buffer systems (e.g., sodium acetate/sodium octanesulfonate, pH 4.6) for reproducibility .
  • Validate Purity : Employ HPLC with UV/ELSD detection (≥95% purity threshold) .
  • Control Solubility : Pre-dissolve compounds in DMSO at ≤0.1% v/v to avoid solvent interference .

What computational methods are effective for predicting the binding mode of this compound to neurological targets?

Advanced Research Question
Molecular docking and density functional theory (DFT) calculations are widely used. For instance, DFT can optimize the compound’s geometry (B3LYP/6-31G* basis set), while AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like dopamine D3 receptors .

Q. Key Findings from Analog Studies :

TargetBinding Energy (kcal/mol)Key InteractionsReference Compound
Dopamine D3-9.2π-Stacking with Phe3465-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide
Serotonin 5-HT2A-8.7Hydrogen bonding with Asp1554-((1H-imidazol-4-yl)sulfonyl)-N-cyclopentyl-1,4-diazepane-1-carboxamide

How should researchers optimize reaction yields for multi-step syntheses of this compound?

Basic Research Question
Yield optimization hinges on controlling intermediates and minimizing side reactions. For example:

  • Step 1 (Diazepane Formation) : Use Boc-protected intermediates to stabilize the ring during alkylation .
  • Step 2 (Pyrazole-Ethyl Attachment) : Employ Mitsunobu conditions (DIAD, PPh₃) for efficient coupling of 1H-pyrazole to ethyl-bridged diazepane .

Q. Reported Yields for Analogous Reactions :

StepReaction TypeYield RangeKey Condition
1Diazepane sulfonylation44–51%Anhydrous DCM, 0°C → RT
2Pyrazole coupling60–75%THF, 60°C, 12 h

What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Advanced Research Question
Stability studies should assess hydrolysis, oxidation, and thermal degradation:

  • HPLC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24–72 hours .
  • DSC/TGA : Determine thermal stability (decomposition onset >150°C indicates suitability for lyophilization) .
  • NMR Stability Assays : Track proton environment shifts in D₂O at 37°C to detect ring-opening or sulfonyl group hydrolysis .

How do structural modifications to the pyrazole ring impact biological selectivity?

Advanced Research Question
Pyrazole substituents (e.g., methyl, trifluoromethyl) modulate steric bulk and electronic effects, altering target selectivity. For example:

  • 3,5-Dimethylpyrazole : Enhances hydrophobic interactions with kinase ATP pockets (e.g., CDK2) .
  • Trifluoromethylpyrazole : Increases metabolic stability by reducing CYP450-mediated oxidation .

Case Study : Replacing 1H-pyrazole with 1-methylimidazole in analogs reduced off-target binding to hERG by 40% but lowered dopamine D4 affinity by 30% .

What purification challenges arise during scale-up, and how can they be mitigated?

Basic Research Question
Common issues include low solubility of sulfonylated intermediates and co-eluting byproducts.

  • Scale-Up Solutions :
    • Use countercurrent chromatography (CCC) for polar byproduct removal .
    • Recrystallize from ethyl acetate/n-hexane (1:3) to improve crystalline purity .

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